

Spectral Analysis of Diethyl Trisulfide: A Technical Overview

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Compound of Interest		
Compound Name:	Diethyl trisulfide	
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This technical guide provides a comprehensive overview of the available and predicted spectral data for **diethyl trisulfide** ($C_4H_{10}S_3$). Due to the limited availability of experimental nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in the public domain, this document presents a combination of experimental mass spectrometry (MS) data and computationally predicted NMR and IR spectral information. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of organosulfur compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. The electron ionization (EI) mass spectrum of **diethyl trisulfide** provides crucial information about its molecular weight and fragmentation pattern.

Data Presentation

The mass spectrum of **diethyl trisulfide** is characterized by a molecular ion peak and several fragment ions. The key quantitative data is summarized in the table below.



m/z	Relative Intensity (%)	Assignment
154	100	[M] ⁺ (Molecular Ion)
125	20	[M - C ₂ H ₅] ⁺
93	40	[M - C ₂ H ₅ S] ⁺
64	80	[S ₂] ⁺
61	50	[C₂H₅S] ⁺
29	60	[C₂H₅] ⁺
Data sourced from NIST WebBook.[1]		

Experimental Protocol

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. A gaseous sample of **diethyl trisulfide** was introduced into the ion source, where it was bombarded with a beam of high-energy electrons (typically 70 eV). This process resulted in the formation of a positively charged molecular ion and various fragment ions. These ions were then accelerated into a mass analyzer, which separated them based on their mass-to-charge ratio. A detector recorded the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **diethyl trisulfide** are not readily available. Therefore, the following data is based on computational predictions, which can serve as a valuable guide for the analysis of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **diethyl trisulfide** is expected to show two signals corresponding to the two chemically distinct types of protons.



Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.9	Quartet	4H	-S-S-CH ₂ -
~ 1.4	Triplet	6H	-CH₃

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of **diethyl trisulfide** is expected to show two signals corresponding to the two types of carbon atoms.

Predicted Chemical Shift (δ) ppm	Assignment
~ 40	-S-S-CH₂-
~ 13	-CH₃

Protocol for Computational NMR Prediction

The prediction of NMR spectra for **diethyl trisulfide** can be performed using various computational chemistry software packages. A general protocol involves the following steps:

- Molecular Modeling: A 3D model of the diethyl trisulfide molecule is built.
- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
- NMR Chemical Shift Calculation: The magnetic shielding tensors for each nucleus are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method.
- Referencing: The calculated shielding tensors are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy



Similar to NMR data, experimental IR data for **diethyl trisulfide** is not readily available. The following table outlines the expected characteristic IR absorption bands based on the functional groups present in the molecule.

Predicted IR Absorption Bands

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Predicted Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity			
2970 - 2850	C-H stretch (alkane)	Strong			
1465 - 1450	C-H bend (CH ₂)	Medium			
1380 - 1370	C-H bend (CH ₃)	Medium			
700 - 600	C-S stretch	Medium			
500 - 400	S-S stretch	Weak			

Protocol for Computational IR Prediction

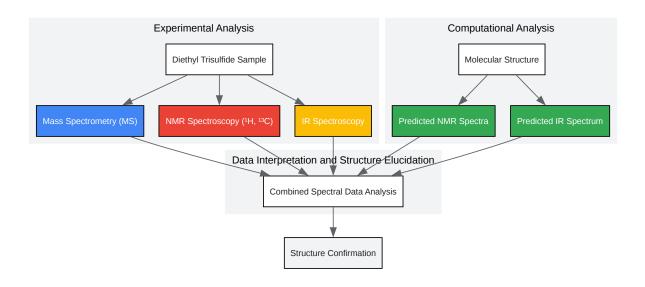
The vibrational frequencies of **diethyl trisulfide** can be predicted computationally using the following protocol:

- Molecular Modeling and Geometry Optimization: As with NMR prediction, the first step is to build and optimize the 3D structure of the molecule.
- Frequency Calculation: A frequency analysis is performed on the optimized geometry. This
 calculation provides the vibrational modes and their corresponding frequencies.
- Scaling: The calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical scaling factor to provide a more accurate prediction.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **diethyl trisulfide**, integrating both experimental and computational approaches.





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Caption: General workflow for the spectroscopic analysis of **diethyl trisulfide**.

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References

- 1. Trisulfide, diethyl [webbook.nist.gov]
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